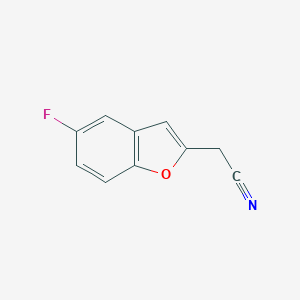

2-(5-Fluorobenzofuran-2-yl)acetonitrile

Description

2-(5-Fluorobenzofuran-2-yl)acetonitrile is a nitrile-functionalized benzofuran derivative characterized by a fluorine substituent at the 5-position of the benzofuran core and an acetonitrile group at the 2-position. This compound is primarily utilized in research and development (R&D) for synthesizing pharmacologically active molecules, owing to the benzofuran scaffold's known biological relevance . The fluorine atom enhances electron-withdrawing properties and metabolic stability, while the nitrile group offers versatility in further chemical modifications.

Properties

IUPAC Name |

2-(5-fluoro-1-benzofuran-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRXVVHOLFQAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Fluorosalicylaldehyde

The process begins with 5-fluorosalicylaldehyde , synthesized via Reimer-Tiemann formylation of 3-fluorophenol. In a representative protocol:

-

3-Fluorophenol (20.0 g, 178 mmol) is treated with paraformaldehyde (31.6 g, 696 mmol) and MgCl₂ (51.0 g, 535 mmol) in anhydrous acetonitrile under reflux for 3 hours.

-

The crude product is extracted with ethyl acetate and purified via silica gel chromatography (Hex:DCM:MeOH) to yield 5-fluorosalicylaldehyde (12.0 g, 48%).

Benzofuran Ring Formation

The aldehyde intermediate undergoes cyclization with chloroacetonitrile in a modified Kostanecki reaction:

-

5-Fluorosalicylaldehyde (10.0 g, 71.4 mmol) is reacted with chloroacetonitrile (6.32 mL, 78.5 mmol) in acetone under reflux with K₂CO₃ (18.02 g, 142.8 mmol) for 6 hours.

-

The reaction mixture is filtered, concentrated, and chromatographed (Hex:DCM) to isolate 2-(5-fluoro-1-benzofuran-3-yl)acetonitrile as a light-yellow solid (7.20 g, 57%).

Mechanistic Insight : The base-mediated deprotonation of the phenolic hydroxyl group facilitates nucleophilic attack on chloroacetonitrile, followed by intramolecular cyclization to form the furan ring.

Post-functionalization Approach

Bromination of Benzofuran Precursors

An alternative route involves bromination of 3-acetyl-5-fluorobenzofuran, followed by cyanation:

Challenges in Cyanation

Direct cyanation often suffers from side reactions, such as hydrolysis of the nitrile group. Anhydrous conditions and catalytic Pd(PPh₃)₄ improve efficiency, albeit at higher costs.

Optimization and Scalability

Solvent and Temperature Effects

Purification Techniques

-

Silica gel chromatography with Hex:DCM:MeOH (9:1:0.1) resolves nitrile products from unreacted aldehydes.

-

Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Industrial Applications and Modifications

Chemical Reactions Analysis

2-(5-Fluorobenzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

Substitution: The fluorine atom in the benzofuran ring can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Fluorobenzofuran-2-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzofuran-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom in the benzofuran ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives with Halogen Substituents

5-Bromo-Benzofuran Analogues

- Example: 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (Compound 5c, ) Structural Differences: Replaces fluorine with bromine and includes a nicotinonitrile group. Impact: Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to fluorine. Synthesis: Prepared via multi-step reactions involving bromobenzofuran intermediates .

5-Fluoro-Benzofuran Acetic Acid Analogues

- Example: 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () Functional Group Variation: Acetic acid replaces acetonitrile. Physicochemical Impact: The carboxylic acid group enhances hydrogen bonding, improving solubility in polar solvents compared to the nitrile group. Crystal structures reveal non-planar molecular geometries influenced by C–H···π interactions .

Heterocyclic Nitriles with Diverse Cores

Benzimidazole-Based Nitriles

- Example : 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5f, )

- Core Difference : Benzimidazole replaces benzofuran.

- Synthesis : Prepared via alkylation of benzimidazole derivatives with 2-chloroacetonitrile (41% yield).

- Properties : The benzimidazole core confers basicity, while the nitrile group enables cross-coupling reactions. NMR data (δ 7.89 ppm for aromatic protons) highlights electronic shielding differences compared to benzofuran analogues .

Triazole-Thio Acetonitrile Derivatives

- Example: 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () Structural Features: A triazole-thioether linkage replaces the benzofuran ring.

Substituent Effects on Electronic Properties

Studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () using density functional theory (DFT) reveal:

- HOMO-LUMO Distribution : Electron density in benzofuran derivatives localizes on the aromatic ring, with HOMO energies influenced by electron-withdrawing groups (e.g., fluorine).

- Non-Planarity: Compounds with bulky substituents (e.g., methyl or bromine) exhibit distorted geometries, reducing conjugation efficiency .

Data Tables

Table 1: Structural and Electronic Comparison

Key Research Findings

Fluorine vs. Bromine : Fluorine’s electronegativity enhances electronic polarization in benzofuran derivatives, whereas bromine’s steric effects dominate reactivity .

Nitrile Utility : The nitrile group enables diverse functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines), critical in drug discovery .

Crystal Packing: Non-covalent interactions (C–H···π, hydrogen bonds) in benzofuran derivatives dictate solid-state behavior, influencing solubility and stability .

Biological Activity

2-(5-Fluorobenzofuran-2-yl)acetonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.

The compound's structure features a benzofuran moiety substituted with a fluorine atom and a nitrile group, which may influence its reactivity and biological properties. The molecular formula is , and it has been synthesized through various methods, including the fluorination of benzofuran derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial and antiviral activities. For instance, studies have shown that certain derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways or inhibition of cell proliferation signals.

| Activity Type | Target | Mechanism |

|---|---|---|

| Antibacterial | S. aureus, E. coli | Disruption of cell wall synthesis |

| Antiviral | Various viruses | Inhibition of viral replication |

| Anticancer | Cancer cell lines | Induction of apoptosis |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. For example, it has shown inhibitory effects on alpha-glucosidase, which is significant in carbohydrate metabolism .

- Receptor Interaction : The presence of the fluorine atom enhances binding affinity to certain receptors, potentially modulating signaling pathways involved in cell growth and survival .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various benzofuran derivatives, this compound exhibited significant activity against multi-drug resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced tumor growth in xenograft models. The study concluded that further development could lead to novel therapeutic agents for cancer treatment .

Comparative Analysis

When compared to similar compounds such as 2-Fluorobenzofuran and Trifluoromethylbenzofuran, this compound shows enhanced biological activity due to its unique substitution pattern, which affects both chemical reactivity and biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.